

The Evolutionary Conservation of Carnitine Acetyltransferase: A Technical Guide

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Compound of Interest

Compound Name: Carnitine acetyltransferase

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Abstract

Carnitine acetyltransferase (CrAT) is a pivotal enzyme in cellular metabolism, facilitating the reversible transfer of acetyl groups between carnitine and coenzyme A (CoA). This function is critical for maintaining metabolic homeostasis, buffering the acetyl-CoA pool, and shuttling acyl groups across mitochondrial membranes. The evolutionary conservation of CrAT across a wide range of species underscores its fundamental role in energy metabolism. This technical guide provides an in-depth analysis of the evolutionary conservation of CrAT, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its involvement in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating CrAT as a potential therapeutic target.

Introduction

Carnitine acetyltransferase (EC 2.3.1.7), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.^[1] These enzymes are crucial for the transport of fatty acids for β -oxidation.^[2] CrAT specifically handles short-chain acyl-CoAs, playing a key role in regulating the mitochondrial acetyl-CoA/CoA ratio.^[1] This function is not only vital for energy production from fatty acids but also influences glucose and amino acid metabolism.^[3] Given its central role, the structure and function of CrAT are highly conserved throughout evolution, making it an

attractive subject for comparative biochemical and genetic studies, as well as a potential target for therapeutic intervention in metabolic diseases.[\[2\]](#)

Functional and Structural Conservation

CrAT is a monomeric protein composed of two domains, an N-terminal domain and a C-terminal domain, which form a central active site tunnel.[\[4\]](#) The catalytic mechanism involves a highly conserved histidine residue (His343 in humans) that acts as a general base.[\[4\]](#) The overall structural fold of CrAT is remarkably similar to that of other acetyltransferases, such as chloramphenicol acetyltransferase (CAT), despite low sequence identity, highlighting a case of divergent evolution from a common ancestral fold.

The carnitine acyltransferase family, which includes CrAT, carnitine octanoyltransferase (CROT), and carnitine palmitoyltransferases (CPT1 and CPT2), exhibits a clear division of labor based on substrate specificity for different acyl chain lengths.[\[3\]](#) While CrAT prefers short-chain acyl-CoAs, CROT and CPTs handle medium- and long-chain fatty acids, respectively.[\[3\]](#) This functional diversification within a structurally conserved protein family illustrates the evolutionary adaptation to different metabolic needs.

Quantitative Data on CrAT Conservation

The evolutionary conservation of CrAT can be quantified through analysis of its kinetic parameters and sequence homology across different species.

Kinetic Parameters

The Michaelis-Menten constant (K_m) and maximum velocity (V_{max}) are key indicators of enzyme-substrate affinity and catalytic efficiency. A comparison of these parameters for CrAT from various species reveals a high degree of functional conservation.

Species	Substrate	Km (μM)	Vmax (μmol/min/mg)	Reference
Homo sapiens (Human)	Acetyl-CoA	28	125	[5]
L-Carnitine	250	-	[5]	
Mus musculus (Mouse)	Acetyl-CoA	-	-	[6]
L-Carnitine	-	-	[6]	
Rattus norvegicus (Rat)	Acetyl-CoA	33	150	[5]
L-Carnitine	300	-	[5]	
Columba livia (Pigeon)	Acetyl-CoA	40	180	[5]
L-Carnitine	400	-	[5]	
Saccharomyces cerevisiae (Yeast)	Acetyl-CoA	-	-	[7]
L-Carnitine	-	-	[7]	

Note: Data has been compiled and synthesized from multiple sources. "-" indicates data not readily available in the searched literature.

Orthologs and Sequence Homology

The CRAT gene is highly conserved across a wide range of eukaryotes. The following table provides accession numbers for CrAT protein sequences from representative species and a matrix of their pairwise sequence identity.

Table 2: **Carnitine Acetyltransferase** Orthologs and Accession Numbers

Species	Gene Symbol	UniProtKB Accession	NCBI Protein Accession
Homo sapiens (Human)	CRAT	P43155	NP_000746.1
Mus musculus (Mouse)	Crat	P47934	NP_031786.1
Rattus norvegicus (Rat)	Crat	P55059	NP_036924.1
Drosophila melanogaster (Fruit fly)	Crat	Q9VHW4	NP_649969.1
Caenorhabditis elegans (Nematode)	B0395.3	Q22637	NP_498177.1
Saccharomyces cerevisiae (Yeast)	YAT1	P40034	NP_014022.1

Table 3: Pairwise Sequence Identity Matrix of CrAT Proteins (%)

H. sapiens	M. musculus	R. norvegic us	D. melanoga ster	C. elegans	S. cerevisia e	
H. sapiens	100	92.5	91.8	65.2	58.7	45.1
M. musculus	92.5	100	96.3	64.8	58.1	44.8
R. norvegicus	91.8	96.3	100	64.5	57.9	44.5
D. melanogaster	65.2	64.8	64.5	100	51.3	39.2
C. elegans	58.7	58.1	57.9	51.3	100	35.6
S. cerevisiae	45.1	44.8	44.5	39.2	35.6	100

Note: Percent identity values were generated using Clustal Omega alignment of the protein sequences listed in Table 2.

Experimental Protocols

Spectrophotometric Assay of CrAT Activity

This protocol describes a continuous spectrophotometric assay to measure CrAT activity based on the detection of Coenzyme A (CoA) produced during the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

- 1 M Tris-HCl buffer, pH 7.8
- 10 mM DTNB in 1 M Tris-HCl, pH 7.8
- 10 mM Acetyl-CoA

- 100 mM L-Carnitine
- Enzyme sample (e.g., tissue homogenate, purified protein)
- Spectrophotometer capable of reading at 412 nm

Procedure:

- Prepare a reaction mixture containing:
 - 100 μ L 1 M Tris-HCl, pH 7.8
 - 50 μ L 10 mM DTNB
 - 100 μ L 10 mM Acetyl-CoA
 - Deionized water to a final volume of 900 μ L.
- Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a cuvette.
- Add 50 μ L of the enzyme sample to the reaction mixture and mix gently.
- Monitor the baseline absorbance at 412 nm for 2-3 minutes to account for any non-enzymatic reaction.
- Initiate the reaction by adding 50 μ L of 100 mM L-Carnitine and mix immediately.
- Record the increase in absorbance at 412 nm for 5-10 minutes.
- Calculate the rate of reaction ($\Delta A_{412}/\text{min}$) from the linear portion of the curve.
- The activity of CrAT is calculated using the molar extinction coefficient of TNB2- (14,150 M⁻¹cm⁻¹ at 412 nm).[8]

Multiple Sequence Alignment of CrAT Proteins

This protocol outlines the steps for performing a multiple sequence alignment of CrAT protein sequences using the Clustal Omega web server.[5]

Procedure:

- Obtain the FASTA formatted protein sequences for the CrAT orthologs of interest (see Table 2 for examples).
- Navigate to the Clustal Omega web server (e.g., at the EBI).
- Paste the FASTA sequences into the input box. Ensure each sequence has a unique and informative header (e.g., >Homo_sapiens_CrAT).
- Select "Protein" as the sequence type.
- Keep the default alignment parameters for a standard alignment.
- Click the "Submit" button to run the alignment.
- The results page will display the aligned sequences. Conserved residues are often highlighted. An asterisk (*) indicates a fully conserved column, a colon (:) indicates conservation between groups of strongly similar properties, and a period (.) indicates conservation between groups of weakly similar properties.[9]

Phylogenetic Analysis of CrAT

This protocol provides a general workflow for constructing a phylogenetic tree of CrAT protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[10][11]

Procedure:

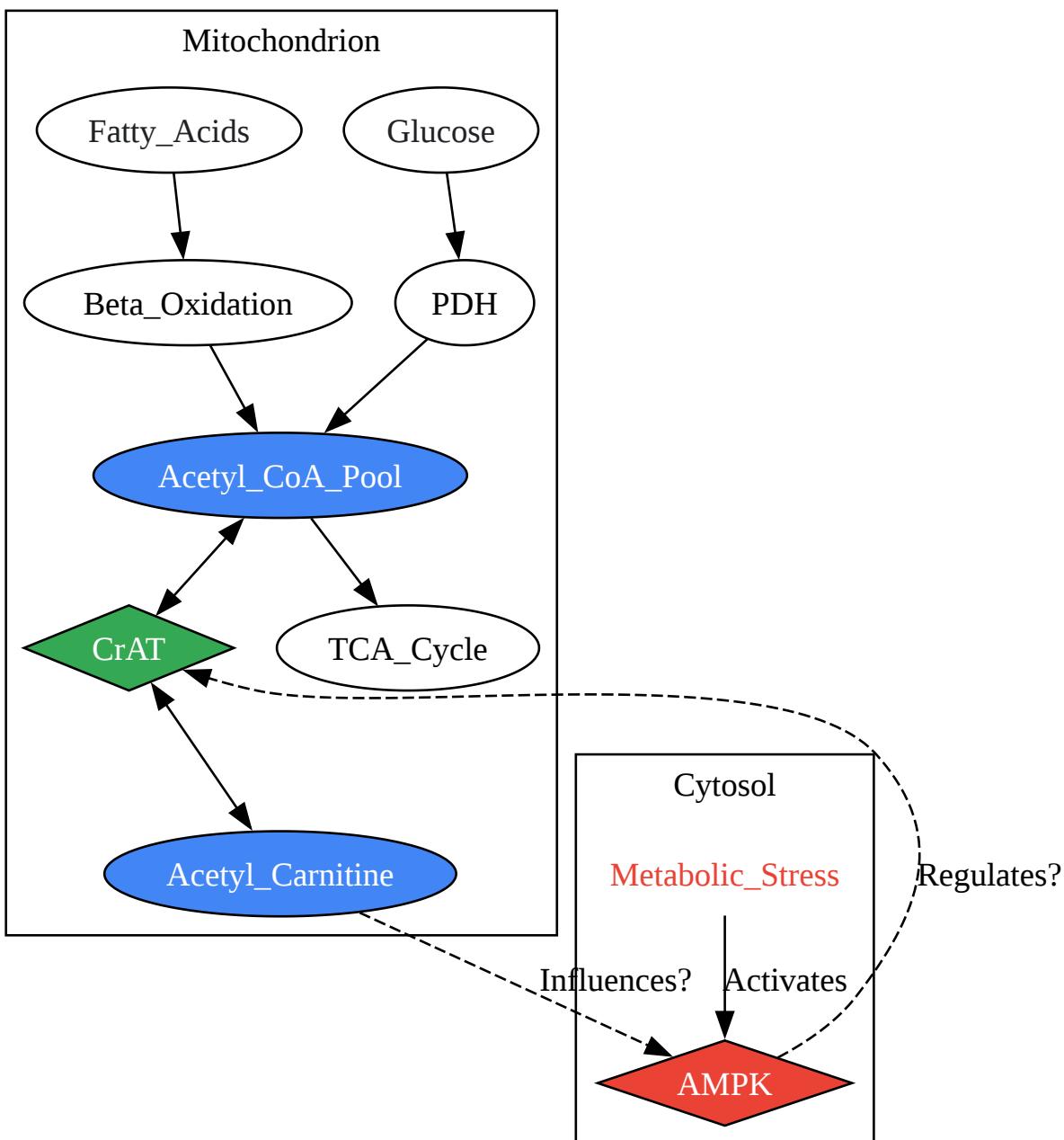
- Sequence Alignment:
 - Import the aligned CrAT protein sequences (from step 4.2) into MEGA in FASTA or MEGA format.[12]
 - If not already aligned, use the integrated ClustalW or MUSCLE alignment tools within MEGA.[10]
- Model Selection:

- Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate substitution model for the dataset based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
- Tree Building:
 - Select the desired phylogenetic reconstruction method (e.g., Maximum Likelihood, Neighbor-Joining).
 - For Maximum Likelihood, choose the substitution model identified in the previous step.
 - Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.[\[10\]](#)
- Tree Visualization and Interpretation:
 - The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap support values, indicating the confidence in the branching pattern.
 - The branch lengths are proportional to the amount of evolutionary change.

Signaling Pathways and Experimental Workflows

CrAT in Metabolic Signaling

CrAT plays a crucial role in cellular energy sensing and metabolic regulation, with connections to key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. By modulating the acetyl-CoA/CoA ratio, CrAT can influence the activity of enzymes that are sensitive to this ratio, thereby impacting downstream signaling events.

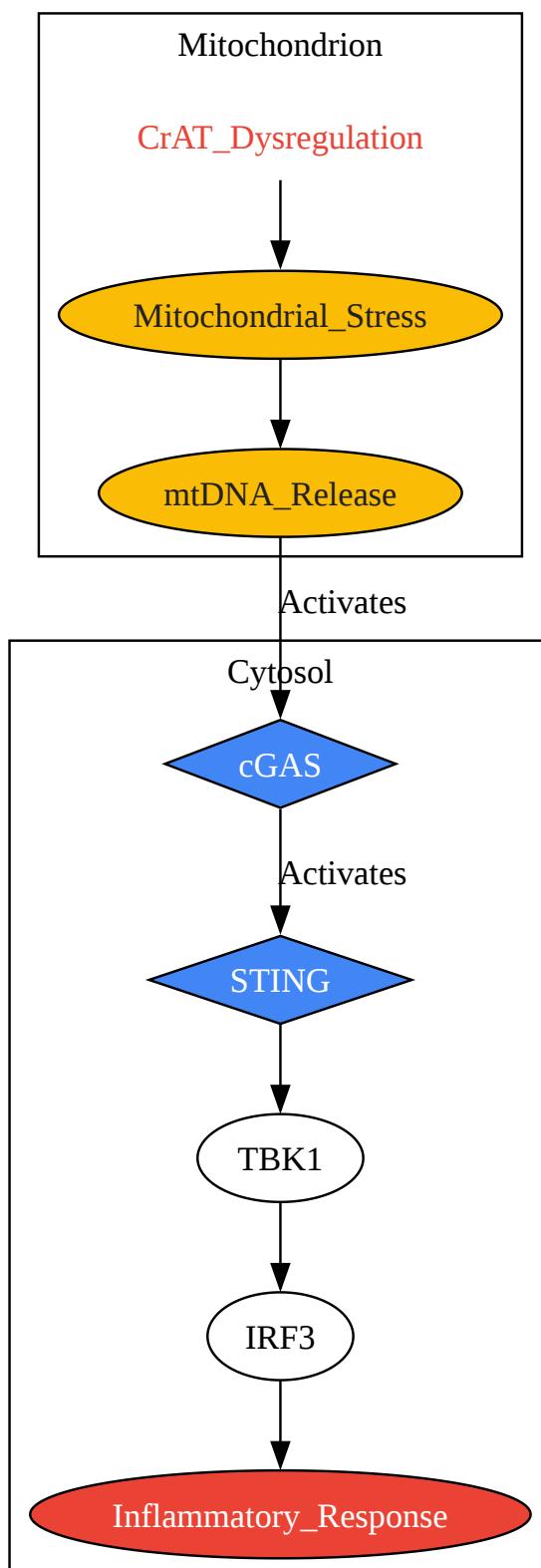
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Under conditions of high energy demand or metabolic stress, AMPK is activated and promotes catabolic pathways to generate ATP. While a direct regulatory link is still under investigation, the activity of CrAT in buffering acetyl-CoA levels is thought to be coordinated with AMPK signaling to maintain energy homeostasis.[13][14]

CrAT and the cGAS-STING Pathway

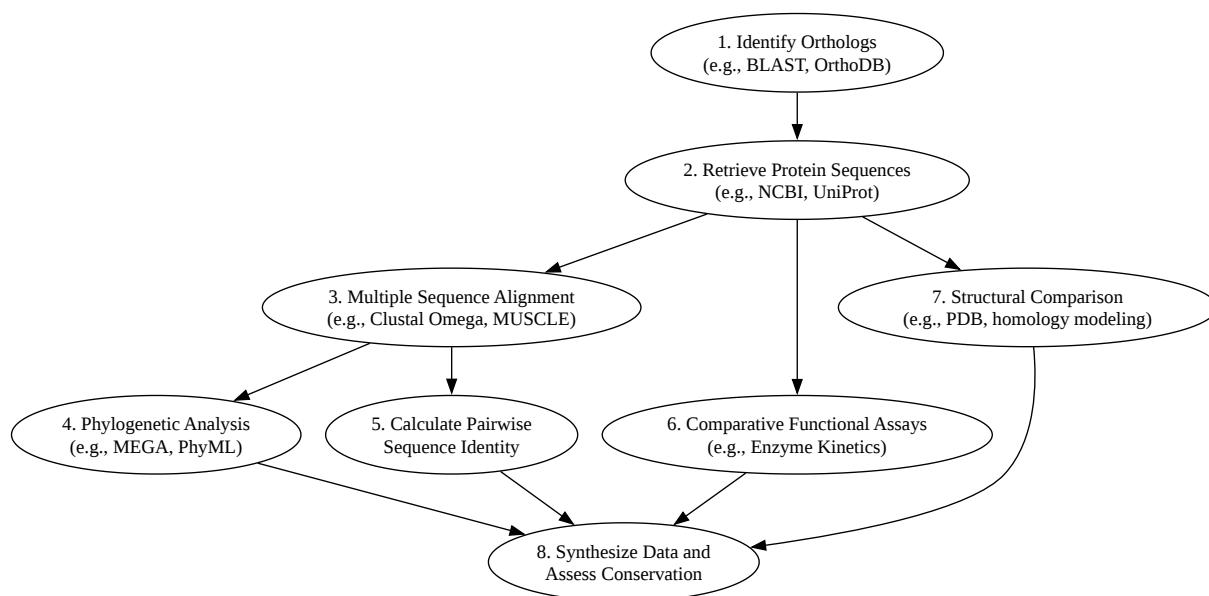
Recent evidence suggests a potential link between mitochondrial dysfunction, metabolic stress, and the activation of the cGAS-STING pathway of the innate immune system.[1][15]

Mitochondrial stress can lead to the release of mitochondrial DNA (mtDNA) into the cytosol, which is then detected by cGAS, triggering an inflammatory response via STING.[16] As CrAT is a key regulator of mitochondrial metabolism, its dysregulation could contribute to the mitochondrial stress that initiates this pathway.

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Experimental Workflow for Assessing Evolutionary Conservation

The following diagram illustrates a typical workflow for investigating the evolutionary conservation of a protein like CrAT.



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Conclusion

Carnitine acetyltransferase is a highly conserved enzyme that plays a fundamental role in cellular metabolism across a vast range of species. Its structural and functional conservation is

evident from the similarity in kinetic parameters and high degree of sequence homology among its orthologs. The methodologies outlined in this guide provide a framework for the detailed investigation of CrAT's evolutionary history and its function. A deeper understanding of the conserved nature of CrAT and its role in cellular signaling pathways will be invaluable for the development of novel therapeutic strategies targeting metabolic diseases. The data and protocols presented herein are intended to facilitate further research into this critical metabolic enzyme.

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